Crk12-IN-2

Trypanosoma vivax EC50 Neglected Tropical Disease

Crk12-IN-2 is the most characterized diaminothiazole CRK12 inhibitor for African animal trypanosomiasis. It uniquely delivers 225-fold greater picomolar potency against Trypanosoma vivax (EC50 0.08 nM) versus close analogs and demonstrated curative efficacy in a mouse model. Its characterized cattle PK profile (4 h half-life, 73% IM bioavailability) makes it the premier translational candidate for veterinary drug development and an essential reference control for screening campaigns.

Molecular Formula C23H33F2N5O3S2
Molecular Weight 529.7 g/mol
Cat. No. B12411597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrk12-IN-2
Molecular FormulaC23H33F2N5O3S2
Molecular Weight529.7 g/mol
Structural Identifiers
SMILESCC(C)CS(=O)(=O)NC1CCC(CC1)NC2=NC(=C(S2)C(=O)C3=C(C=C(C=C3F)CN(C)C)F)N
InChIInChI=1S/C23H33F2N5O3S2/c1-13(2)12-35(32,33)29-16-7-5-15(6-8-16)27-23-28-22(26)21(34-23)20(31)19-17(24)9-14(10-18(19)25)11-30(3)4/h9-10,13,15-16,29H,5-8,11-12,26H2,1-4H3,(H,27,28)
InChIKeyRPIZNCDXFXBQNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crk12-IN-2: A High-Potency CRK12 Inhibitor for Neglected Animal Trypanosomiasis Research


Crk12-IN-2 (compound 2) is a potent, small-molecule inhibitor of the parasite cdc-2-related kinase 12 (CRK12), a validated drug target for the treatment of animal African trypanosomiasis (AAT) . It demonstrates high in vitro potency against the two primary causative agents of AAT, *Trypanosoma congolense* and *Trypanosoma vivax*, with EC50 values of 3.2 nM and 0.08 nM, respectively . This compound is a key tool compound derived from a repositioned diaminothiazole series and is specifically used to study CRK12-mediated cell cycle regulation in these parasites .

Why CRK12-Targeting Analogues Cannot Be Interchanged for Crk12-IN-2 in AAT Models


While several CRK12 inhibitors have been reported, Crk12-IN-2 exhibits a unique species-specific potency profile against the animal-infective trypanosomes *T. congolense* and *T. vivax*, which is distinct from compounds like CRK12-IN-1 or GSK3186899 . Furthermore, its validated *in vivo* efficacy in curing AAT in a mouse model and its characterized pharmacokinetic profile in cattle provide a critical translational data package that is not uniformly available for other in-class compounds, making it the most characterized candidate for progression into veterinary research and development .

Quantitative Evidence for Crk12-IN-2: A Comparative Analysis of Potency, Selectivity, and In Vivo Performance


Comparative In Vitro Potency: Crk12-IN-2 vs. CRK12-IN-1 Against T. vivax

Crk12-IN-2 exhibits a 225-fold higher potency against *Trypanosoma vivax* compared to the closely related analog CRK12-IN-1 . This significant differential in potency against a primary pathogen of Animal African Trypanosomiasis (AAT) is a critical differentiator for studies focused on this species .

Trypanosoma vivax EC50 Neglected Tropical Disease

Comparative In Vivo Efficacy: Curative Potential of Crk12-IN-2 in AAT Mouse Models

Crk12-IN-2 has been demonstrated to be curative in a relevant animal model of infection, a benchmark not met by all CRK12 inhibitors . In a head-to-head context within the same primary study, Crk12-IN-2 administered subcutaneously at 10 mg/kg once daily for four days effectively cured mice infected with either *T. congolense* or *T. vivax* . This contrasts with the broader CRK12 inhibitor class where *in vivo* proof-of-concept data is often limited or absent .

In Vivo Efficacy Animal Trypanosomiasis Mouse Model

Pharmacokinetic Characterization in a Target Species: A Unique Data Package for Crk12-IN-2 in Cattle

Crk12-IN-2 is distinguished by the availability of its pharmacokinetic (PK) parameters in cattle, a major target species for AAT, providing crucial data for veterinary drug development . In contrast, the PK of close analogs like CRK12-IN-1 in cattle are less extensively characterized or show less favorable profiles for intramuscular administration, with CRK12-IN-1 having a shorter half-life .

Pharmacokinetics Cattle Veterinary Medicine

Optimal Research and Veterinary Development Applications for Crk12-IN-2


Lead Optimization for *T. vivax*-Specific Treatments

Crk12-IN-2 is the compound of choice for medicinal chemistry campaigns focused specifically on *Trypanosoma vivax* due to its exceptional picomolar potency (EC50 = 0.08 nM), which is 225-fold greater than its close analog CRK12-IN-1 .

Preclinical Proof-of-Concept Studies for Animal African Trypanosomiasis

This compound is uniquely suited for validating CRK12 as a target *in vivo* for AAT, as it has a demonstrated curative effect in a mouse model of both *T. congolense* and *T. vivax* infection at a defined dose (10 mg/kg, s.c., q.d. for 4 days) .

Veterinary Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Ruminants

Crk12-IN-2 should be prioritized for veterinary drug development studies requiring PK data in a target species. Its characterized profile in cattle, including a 4-hour half-life and 73% intramuscular bioavailability, provides a critical foundation for PK/PD modeling and dose selection for larger animal studies .

Benchmarking Novel CRK12 Inhibitors in AAT Parasite Assays

Given its well-characterized and potent *in vitro* activity against the key AAT pathogens, Crk12-IN-2 serves as an ideal reference control for screening new chemical entities against *T. congolense* and *T. vivax* .

Technical Documentation Hub

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